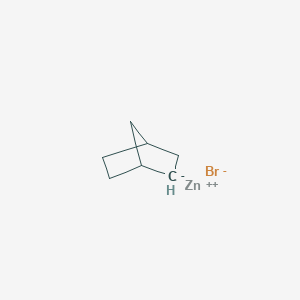
Cis-ethyl 6-aminocyclohex-3-enecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester: is a chemical compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid ester groups.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and esterification reactions under controlled conditions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the amino group or the double bond in the cyclohexene ring.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of amines or alkanes.
Substitution: Can produce a variety of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, or synthetic pathways in chemical reactions.
Comparaison Avec Des Composés Similaires
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester and 2-Oxo-4,6-diphenyl-cyclohex-3-enecarboxylic acid ethyl ester.
Uniqueness: The cis configuration of the amino group and the specific placement of the carboxylic acid ester group confer unique chemical and physical properties, making it distinct from its trans isomer and other related compounds.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
ethyl (1S,6R)-6-aminocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
PTXUIEXYXGXMEU-JGVFFNPUSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC=CC[C@H]1N |
SMILES canonique |
CCOC(=O)C1CC=CCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)
![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)

![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)
